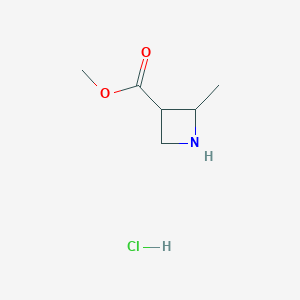

Methyl 2-methylazetidine-3-carboxylate hydrochloride

Description

Methyl 2-methylazetidine-3-carboxylate hydrochloride (CAS: 1638761-38-2) is a four-membered azetidine ring derivative featuring a methyl group at position 2 and a methyl ester at position 3, with a hydrochloride salt. It is classified as an industrial-grade compound (99% purity) and is utilized in diverse applications, including agrochemicals, active pharmaceutical ingredients (APIs), food additives, and chemical intermediates .

Properties

IUPAC Name |

methyl 2-methylazetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJIWRQAMQUMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylazetidine-3-carboxylate hydrochloride typically involves the reaction of 2-methylazetidine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. This would include the use of industrial reactors, precise control of reaction parameters, and purification processes to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where the ester group or the azetidine ring is modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Synthesis of Pharmaceuticals

Methyl 2-methylazetidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in developing drugs targeting neurological disorders. For instance, researchers have utilized this compound to create libraries of bioactive compounds that include bronchodilating and anti-inflammatory drugs .

Case Study: Development of Neurological Drugs

A study highlighted the synthesis of a series of azetidine derivatives from this compound, demonstrating its effectiveness in generating compounds with potential therapeutic effects on neurological conditions .

Building Block in Organic Chemistry

As a versatile building block, this compound aids researchers in constructing complex organic molecules. This capability is essential for developing new compounds with tailored properties.

Table: Common Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with various nucleophiles | 53 |

| Hydrogenolysis | Conversion to desired azetidine derivatives | >99 |

| Esterification | Formation of esters for drug development | 95 |

Research in Biochemistry

In biochemistry, this compound is utilized to study enzyme interactions and metabolic pathways. This research helps scientists understand biological processes more effectively.

Case Study: Enzyme Interaction Studies

Research has shown that this compound can facilitate the study of enzyme kinetics and mechanisms, contributing to the understanding of metabolic pathways involved in disease states .

Development of Agrochemicals

The compound is also explored in formulating agrochemicals, contributing to the creation of more effective pesticides and herbicides. Its structural properties allow for modifications that enhance activity against specific pests.

Table: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Enhancements in efficacy against pests |

| Herbicides | Development of selective herbicides |

Material Science Applications

This compound is being investigated for its potential applications in material science, particularly in synthesizing polymers with unique properties.

Case Study: Polymer Synthesis

Recent studies have indicated that this compound can be used to synthesize novel polymers that exhibit desirable mechanical and thermal properties, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 2-methylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its potential therapeutic effects .

Comparison with Similar Compounds

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- CAS: Not explicitly provided.

- Molecular Formula: C₈H₁₉ClNO₂ (derived from synthesis in ).

- Molecular Weight : ~228.45 g/mol.

- Key Features: A branched-chain ester with a methylamino group and dimethyl substituents. Synthesized via HCl/dioxane treatment, yielding a product confirmed by ¹H-NMR (δ 9.00 ppm for amine proton) .

- Applications : Intermediate in pharmaceutical synthesis (e.g., for fluorophenyl derivatives).

KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]

- CAS: Not provided.

- Molecular Formula: C₁₇H₂₂ClNO (estimated from structure).

- Molecular Weight : ~291.45 g/mol.

- Applications : Investigated in pharmacological studies (e.g., ion channel modulation).

Yohimbine Hydrochloride

- CAS : 65-19-0.

- Molecular Formula : C₂₁H₂₆N₂O₃·HCl.

- Molecular Weight : ~390.46 g/mol.

- Key Features: Complex indole alkaloid with a methyl ester and tertiary amine. Known for α₂-adrenergic receptor antagonism .

- Applications : Clinical use for erectile dysfunction and experimental neuropharmacology.

Methyl 2-(3-Aminooxetan-3-yl)acetate Hydrochloride

- CAS : 1780623-90-5.

- Molecular Formula: C₆H₁₂ClNO₃.

- Molecular Weight : ~181.45 g/mol.

- Key Features: Oxetane ring (four-membered oxygen-containing) with an amino and ester group. Higher polarity due to oxetane’s electronegativity .

- Applications : Intermediate in drug discovery, particularly for solubility-enhanced APIs.

Comparative Analysis

Table 1: Key Properties of this compound and Analogues

Structural and Functional Insights

- Oxetane in methyl 2-(3-aminooxetan-3-yl)acetate HCl offers higher polarity and metabolic stability compared to azetidine .

- Substituent Effects :

- Methyl ester groups (common in all compounds) improve solubility and serve as hydrolyzable prodrug motifs.

- Bulky aromatic groups (e.g., naphthalene in KHG26792) increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

Methyl 2-methylazetidine-3-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry, biochemistry, and organic synthesis. This article provides a detailed overview of its biological activity, applications, and research findings, supported by data tables and relevant case studies.

This compound has the chemical formula CHNO·HCl and a molecular weight of approximately 163.59 g/mol. It is characterized by a five-membered azetidine ring, which contributes to its reactivity and versatility in various chemical reactions.

Biological Applications

The compound is primarily utilized in the following areas:

- Pharmaceutical Synthesis : It serves as an important intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders .

- Organic Chemistry : As a building block, it aids in the development of complex organic molecules, facilitating the creation of compounds with tailored properties .

- Biochemical Research : It is valuable for studying enzyme interactions and metabolic pathways, enhancing the understanding of various biological processes .

- Agrochemical Development : The compound is explored for its potential in formulating effective pesticides and herbicides .

- Material Science : Investigations are ongoing regarding its applications in synthesizing polymers with unique properties .

Synthesis and Reactivity

Recent studies have highlighted various synthetic strategies involving this compound. For instance, it has been utilized to create libraries of bioactive compounds through reactions with different nucleophiles, resulting in derivatives that exhibit pharmacological activities such as anti-inflammatory and antibacterial properties .

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives synthesized from methyl azetidine-3-carboxylate exhibited significant anti-inflammatory effects in vitro. The mechanism involved modulation of key inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antibacterial Properties : Another investigation focused on the antibacterial activity of azetidine derivatives against common pathogens. Results indicated that certain derivatives displayed potent activity, making them candidates for further development as antibacterial agents .

Data Table: Summary of Biological Activities

Q & A

Q. Q1: What are the critical parameters for synthesizing Methyl 2-methylazetidine-3-carboxylate hydrochloride with high yield?

A: Synthesis requires precise control of reaction temperature (typically 0–5°C for cyclization steps), stoichiometric ratios of reactants (e.g., methyl chloroformate for esterification), and anhydrous conditions to prevent hydrolysis of intermediates. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is essential. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 9:1 CHCl3:MeOH) and confirm product identity using H NMR (δ 3.7–3.9 ppm for methyl ester, δ 3.1–3.3 ppm for azetidine protons) .

Safety and Handling Protocols

Q. Q2: What safety measures are recommended for handling this compound in laboratory settings?

A: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a desiccator at 2–8°C, away from oxidizing agents. Waste must be segregated in labeled containers and disposed via licensed hazardous waste contractors to prevent environmental contamination .

Analytical Characterization

Q. Q3: Which analytical methods are most reliable for confirming the purity and structure of this compound?

A:

- HPLC: Use a C18 column with UV detection at 210–220 nm; mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid (retention time ~8–10 min).

- NMR: Key signals include a singlet for the methyl ester (δ 3.7 ppm), multiplet for azetidine protons (δ 2.8–3.5 ppm), and a broad peak for the hydrochloride counterion (δ 10–12 ppm).

- Mass Spectrometry: ESI-MS in positive mode should show [M+H] at m/z 178.1 (calculated for CHNO·HCl). Cross-validate with elemental analysis (C: 43.3%, H: 6.8%, N: 7.2%) .

Stability and Storage

Q. Q4: How does pH influence the stability of this compound in aqueous solutions?

A: The compound hydrolyzes rapidly in alkaline conditions (pH >8), breaking the ester bond to form 2-methylazetidine-3-carboxylic acid. In acidic buffers (pH 2–4), stability improves, with a half-life >48 hours at 25°C. For long-term storage, lyophilize the compound and keep it under inert gas (argon) to minimize degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Contradictions in Safety Data

Q. Q5: How should researchers resolve discrepancies in safety data from different SDS sources?

A: Cross-reference hazard codes (e.g., H303+H313+H333 for acute toxicity) and first-aid protocols (e.g., eye irrigation vs. delayed medical observation) from multiple SDSs (e.g., OSHA HCS2012 vs. EC Regulation 1272/2008). Prioritize data from peer-reviewed journals or certified suppliers (e.g., LGC Standards). Conduct a risk assessment using the precautionary principle if conflicting data persist .

Advanced Mechanistic Studies

Q. Q6: What strategies are effective for probing the conformational dynamics of the azetidine ring in this compound?

A: Use temperature-dependent C NMR to study ring puckering (ΔG ~10–15 kcal/mol). Computational modeling (DFT at B3LYP/6-31G* level) can predict preferred chair or twist-boat conformations. Compare with X-ray crystallography data (if available) to validate spatial arrangements. Solvent polarity (e.g., DMSO vs. chloroform) significantly impacts ring flexibility .

Impurity Profiling

Q. Q7: How can trace impurities (e.g., hydrolyzed byproducts) be quantified during synthesis?

A: Employ LC-MS with a high-resolution Q-TOF detector to identify impurities at <0.1% levels. Common impurities include:

- Hydrolysis product: 2-methylazetidine-3-carboxylic acid (m/z 130.1).

- Dimerization byproduct: Observed as [2M+H] at m/z 355.2.

Validate methods per ICH Q2(R1) guidelines, ensuring linearity (R >0.995) and LOQ ≤0.05% .

Application in Drug Discovery

Q. Q8: What role does the azetidine ring play in enhancing pharmacokinetic properties of drug candidates?

A: The azetidine ring improves metabolic stability by reducing CYP450-mediated oxidation (vs. pyrrolidine analogs). Its constrained geometry enhances target selectivity (e.g., GPCR antagonists). Evaluate bioavailability via logP measurements (calculated ~1.2) and permeability assays (Caco-2 monolayer, Papp >5 × 10 cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.